N-cyclohexyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide
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Overview
Description
N-cyclohexyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H21FN2O3S and its molecular weight is 340.41. The purity is usually 95%.
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Scientific Research Applications
Azetidine and Aziridine Compounds in Modulation and Synthesis
Azetidinyl Oxadiazoles as mGluR Modulators : A novel series of aryl azetidinyl oxadiazoles have been identified as mGluR5 positive allosteric modulators (PAMs) with improved physico-chemical properties. The research elaborates on the aryl, lower alkyl carboxamides analogs, and sulfonamide analogs of azetidines as moderate mGluR5 negative allosteric modulators (NAMs), demonstrating the compound's significant role in modulating glutamate receptors, a critical area in neurological research (Packiarajan et al., 2012).
Synthesis of Azetidine-2,4-Diones : Research on the photocyclization of N-formyl-N-methyl α,β-unsaturated amides leading to several alkyl-substituted azetidine-2,4-diones showcases the compound's utility in creating structurally complex molecules, contributing to the field of organic synthesis and medicinal chemistry (MaruyamaKazuhiro et al., 1980).
Activated Monomer Polymerization of an N-Sulfonylazetidine : This study explores the polymerization of N-(methanesulfonyl)azetidine, highlighting its application in developing new polymeric materials. The resulting polymers have potential applications in material science, demonstrating the compound's versatility beyond small molecule synthesis (Reisman et al., 2020).
Antimicrobial and Anticancer Applications
Antimycobacterial and Anticancer Agents : Compounds like 5-fluoro-N2-(cyclohexylidene)-3-phenyl-1H-indole-2-carbohydrazides and their cyclization products have been evaluated for in vitro antimycobacterial activity against Mycobacterium tuberculosis and exhibited broad spectrum antiproliferative activity against several cancer cell lines, indicating the potential of similar compounds in antimicrobial and anticancer research (Cihan-Üstündağ & Çapan, 2012).
Cycloalkanecarboxamide Derivatives for Anticancer Activity : A series of cycloalkanecarboxamide-containing sulfonate and sulfamate derivatives have been prepared and tested for their antiproliferative activity against a panel of cancer cell lines, showcasing the potential therapeutic applications of these compounds (El-Gamal et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S/c17-12-6-8-14(9-7-12)23(21,22)15-10-19(11-15)16(20)18-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAIHUKNNMSWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.